molecular formula C28H32ClN2O3+ B12038754 Rhodamine B, for fluorescence

Rhodamine B, for fluorescence

Cat. No.: B12038754
M. Wt: 480.0 g/mol
InChI Key: PYWVYCXTNDRMGF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodamine B is a chemical compound and a dye belonging to the xanthene class. It is widely used as a tracer dye within water to determine the rate and direction of flow and transport. Rhodamine B is known for its fluorescent properties, making it easily detectable with fluorometers. It is also used in biology as a staining fluorescent dye, often in combination with auramine O, to demonstrate acid-fast organisms, notably Mycobacterium .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine B can be synthesized through various methods. One common synthetic route involves the condensation of phthalic anhydride with 3-aminophenol, followed by alkylation with diethylamine. The reaction typically occurs under acidic conditions and requires heating to facilitate the formation of the xanthene ring structure .

Industrial Production Methods

In industrial settings, Rhodamine B is produced on a large scale using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Rhodamine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Rhodamine B typically results in the breakdown of the xanthene ring, while reduction can lead to the formation of non-fluorescent derivatives .

Scientific Research Applications

Rhodamine B has a wide range of applications in scientific research:

Mechanism of Action

Rhodamine B exerts its effects primarily through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at a longer wavelength, making it useful for fluorescence microscopy and other imaging techniques. The molecular targets and pathways involved include the binding of Rhodamine B to cellular structures, allowing for visualization under a fluorescence microscope .

Comparison with Similar Compounds

Rhodamine B is often compared with other xanthene dyes such as Rhodamine 6G and Rhodamine 123. While all these dyes share similar fluorescent properties, Rhodamine B is unique in its stability and wide range of applications. Rhodamine 6G is known for its higher fluorescence quantum yield, making it more suitable for certain applications, while Rhodamine 123 is used specifically for mitochondrial staining in biological research .

List of Similar Compounds

Properties

Molecular Formula

C28H32ClN2O3+

Molecular Weight

480.0 g/mol

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydrochloride

InChI

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H/p+1

InChI Key

PYWVYCXTNDRMGF-UHFFFAOYSA-O

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.